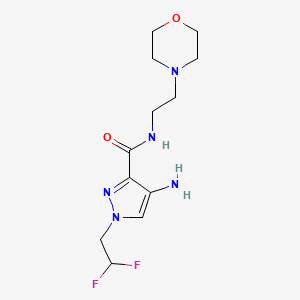

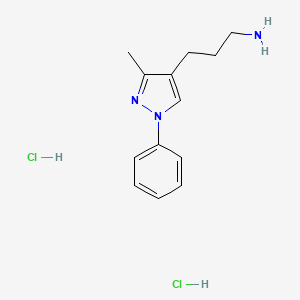

![molecular formula C17H18FN3OS B2867056 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide CAS No. 897463-65-9](/img/structure/B2867056.png)

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide” is a derivative of the imidazo[2,1-b]thiazole class . This class of compounds has been highlighted for their potential antiproliferative activities against several human cancer cell lines . The compound is part of a series that was tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .

Synthesis Analysis

The synthesis of this compound involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Molecular Structure Analysis

The molecular structure of this compound is based on the imidazo[2,1-b]thiazole nucleus, which is a very interesting scaffold in terms of chemistry and biological activity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Vinylogs of γ-halo-α,β-unsaturated carbonyl compounds can be potentially used to expand the range of available derivatives of the given system .Wissenschaftliche Forschungsanwendungen

Anticancer Research

Compounds with the imidazo[2,1-b]thiazole scaffold have been extensively studied for their anticancer properties. The presence of a 4-fluorophenyl group in the structure of this compound suggests potential efficacy in inhibiting cancer cell growth. Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit cytotoxic activity against various human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells . These compounds can be designed to target specific receptors or enzymes involved in cancer progression, making them valuable in the development of new anticancer therapies.

Enzyme Inhibition

The structural features of this compound suggest it may act as an inhibitor for certain enzymes. For instance, compounds with similar structures have shown inhibitory effects on tyrosine kinases, which are crucial in the signaling pathways of cancer cells . By inhibiting these enzymes, the compound could potentially be used to control the proliferation of cancer cells.

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. The compound’s unique structure makes it suitable for docking studies to explore its binding affinity towards various biological targets. This is particularly useful in drug discovery, where the compound can be tested against a range of proteins to find potential new drugs .

Pharmacological Activities

Imidazo[2,1-b]thiazoles are known for their broad spectrum of pharmacological activities. They have been reported to possess antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . This compound could be explored further to understand its full range of activities and potential therapeutic applications.

Chemical Synthesis

In the field of chemical synthesis, this compound can serve as an intermediate or a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, which can lead to the discovery of new compounds with desirable properties for different applications .

Material Science

The compound’s structure could be of interest in material science, where it might be used to modify the properties of materials or to create new materials with specific characteristics. Its molecular framework could interact with other compounds or materials, leading to novel applications .

Biological Imaging

Due to its potential fluorescent properties, derivatives of imidazo[2,1-b]thiazole could be used in biological imaging. They can be designed to bind to specific biological targets, allowing for the visualization of cellular processes in real-time.

Drug Discovery

This compound could be a valuable lead in drug discovery. Its structure is amenable to modifications that can enhance its pharmacokinetic and pharmacodynamic profiles. By altering its chemical structure, researchers can optimize its absorption, distribution, metabolism, and excretion (ADME) properties to develop more effective drugs .

Wirkmechanismus

Target of Action

The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells are the primary targets due to their susceptibility to the cytotoxic effects of the compound .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a form of programmed cell death . This is achieved through the depolarization of the mitochondrial membrane and the activation of multicaspases . The compound’s interaction with its targets results in significant cytotoxic activity, particularly against cancer cells .

Biochemical Pathways

The compound affects the apoptosis pathway, a crucial biochemical pathway that regulates cell death . By inducing mitochondrial membrane depolarization and multicaspase activation, the compound triggers the apoptosis pathway, leading to the death of the cancer cells .

Pharmacokinetics

The compound’s potent cytotoxic activity suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the selective death of cancer cells . The compound exhibits higher cytotoxic activity against cancer cells than normal cells, suggesting that it may have potential as a targeted anticancer therapy .

Action Environment

Eigenschaften

IUPAC Name |

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3OS/c1-11(2)8-19-16(22)7-14-10-23-17-20-15(9-21(14)17)12-3-5-13(18)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGENJAURVRSGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

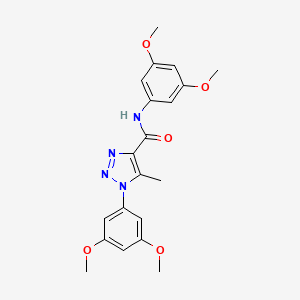

![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)

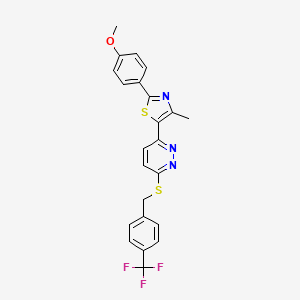

![2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866975.png)

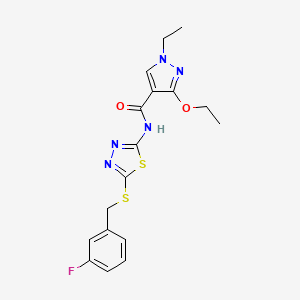

![3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2866976.png)

![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)

![N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2866983.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2866986.png)

![3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866988.png)

![N-cyclopentyl-6-(3-fluorophenyl)-2-(4-propionylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2866995.png)

![2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2866996.png)